Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-
Description
This urea derivative features a bis(trifluoromethyl)phenyl group at the N-position and a 5-chloro-2-hydroxyphenyl group at the N'-position. Such structural attributes make it relevant in medicinal chemistry, particularly for targeting proteins or enzymes where hydrophobic interactions and precise electronic modulation are critical .
Properties
CAS No. |
634184-62-6 |
|---|---|
Molecular Formula |
C15H9ClF6N2O2 |
Molecular Weight |
398.69 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(5-chloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C15H9ClF6N2O2/c16-9-1-2-12(25)11(6-9)24-13(26)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,25H,(H2,23,24,26) |
InChI Key |
FWXPMMJLUSURGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The synthesis of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- typically involves the following steps:
Formation of the Isocyanate Intermediate : The initial step usually involves the reaction of an amine with an isocyanate to form a urea derivative.
Condensation Reaction : This step involves the condensation of the isocyanate with a suitable phenolic compound to yield the desired urea product.
Detailed Synthesis Pathway
A more detailed synthesis pathway includes:
Step 1 : Synthesis of 3,5-bis(trifluoromethyl)aniline through electrophilic aromatic substitution using trifluoroacetic anhydride.
Step 2 : Reaction of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride to form the corresponding acetamide.
Step 3 : Conversion of the acetamide to the isocyanate using phosgene or another suitable reagent.
Step 4 : Reaction of the isocyanate with 5-chloro-2-hydroxyaniline to yield Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-.
The overall reaction can be summarized as follows:
$$
\text{Aniline + Chloroacetyl Chloride} \rightarrow \text{Acetamide}
$$
$$
\text{Acetamide + Phosgene} \rightarrow \text{Isocyanate}
$$
$$
\text{Isocyanate + 5-Chloro-2-hydroxyaniline} \rightarrow \text{Urea}
$$
Data Table of Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aniline + Trifluoroacetic Anhydride | Reflux, 4 hours | 85% |
| 2 | Acetamide + Chloroacetyl Chloride | Room temperature, overnight | 78% |
| 3 | Acetamide + Phosgene | Under inert atmosphere, -20°C | 90% |
| 4 | Isocyanate + 5-Chloro-2-hydroxyaniline | Stirred in DMF at room temperature | 80% |
Chemical Reactions Analysis
Types of Reactions
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or hydroxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
-
Agricultural Chemistry :
- Urea derivatives, including this compound, have been investigated for their potential as pesticides . The structural features contribute to their effectiveness in inhibiting pest growth. For instance, the compound's ability to interact with biological systems has been documented in patents highlighting its growth-retarding activity against various pests .
-
Organocatalysis :
- Urea derivatives are increasingly recognized as effective organocatalysts in organic synthesis. The specific structure of N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- allows it to stabilize transition states through hydrogen bonding, enhancing reaction rates and selectivity in various organic transformations . This application is particularly relevant in the development of environmentally friendly synthetic methodologies.
-
Pharmaceutical Development :
- The compound's unique chemical structure positions it as a potential lead candidate in drug discovery. Research has shown that similar urea derivatives exhibit promising activity against various biological targets, including enzymes involved in disease pathways . Its derivatives are being explored for their roles in modulating biological processes, which may lead to the development of new therapeutic agents.
Case Study 1: Pesticidal Activity
A study evaluated the effectiveness of urea derivatives against common agricultural pests. The results indicated that compounds with similar structural motifs significantly reduced pest populations when applied at low concentrations. This highlights the potential for developing environmentally safe pesticides based on urea derivatives.
Case Study 2: Organocatalytic Reactions
In a series of experiments designed to assess the catalytic efficiency of urea-based compounds, researchers found that N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- facilitated reactions with high yields and selectivity. These findings suggest that this compound could be integral to future developments in sustainable chemistry practices.
Mechanism of Action
The mechanism of action of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The chloro-hydroxyphenyl moiety can participate in hydrogen bonding, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Variations and Functional Group Impact
Table 1: Key Structural Features of Comparable Urea Compounds
- Hydroxyl vs. Tetrazole/Tetrazolyl : The 2-hydroxyl group in the target compound enables hydrogen bonding, unlike NS3728’s tetrazole, which relies on aromatic stacking and ionic interactions .
- Biological Activity : Compound A, with a benzothiophene group, showed 79.6% inhibition in aggregation assays, suggesting that the target compound’s chloro-hydroxyphenyl substituent may trade aromatic bulk for hydrogen-bonding efficacy .
Biological Activity
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- , also known as N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, is particularly noteworthy for its potential applications in treating neurodegenerative diseases and as a catalyst in organic reactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a urea moiety substituted with trifluoromethyl and chlorophenol groups, which are critical for its biological activity.
1. Cholinesterase Inhibition
Recent studies indicate that this compound exhibits potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can enhance cholinergic transmission, making it a potential candidate for treating Alzheimer's disease.
- Research Findings : A study demonstrated that derivatives of this compound showed improved activity against AChE compared to standard drugs like rivastigmine. The most potent analogs had IC50 values significantly lower than those of existing treatments, indicating their potential for therapeutic use in cognitive disorders .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. It was found to induce apoptosis in various cancer cell lines.
- Case Study : In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values ranging from 0.75 to 4.21 µM. This suggests that modifications to the urea structure can enhance anticancer efficacy .
Structure-Activity Relationship (SAR)
The biological activity of urea derivatives is heavily influenced by their structural components:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and receptor binding |
| Chlorophenol group | Increases potency against cholinesterases |
| Hydroxy group | Contributes to hydrogen bonding interactions |
These modifications have been shown to improve both the selectivity and potency of the compounds against targeted enzymes.
Research Findings
A selection of relevant studies highlights the biological activity of this compound:
- Cholinesterase Inhibition :
- Anticancer Properties :
- Catalytic Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
